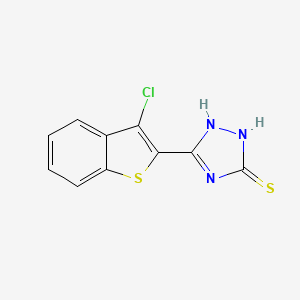
5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with hydrazine derivatives. The reaction conditions often include the use of solvents such as acetic acid or ethanol, and the process may require heating to facilitate the formation of the triazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or triazole positions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar compounds to 5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione include:
5-(3-Chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol: This compound shares a similar benzothiophene core but has an oxadiazole ring instead of a triazole ring.
3-Chloro-1-benzothiophene-2-carbonyl chloride: A precursor in the synthesis of the target compound, it has similar structural features but lacks the triazole ring. The uniqueness of this compound lies in its specific combination of the benzothiophene and triazole rings, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
324562-09-6 |
|---|---|
Molecular Formula |
C10H6ClN3S2 |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
5-(3-chloro-1-benzothiophen-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H6ClN3S2/c11-7-5-3-1-2-4-6(5)16-8(7)9-12-10(15)14-13-9/h1-4H,(H2,12,13,14,15) |
InChI Key |
IPIIYAASIHPLHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=NC(=S)NN3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
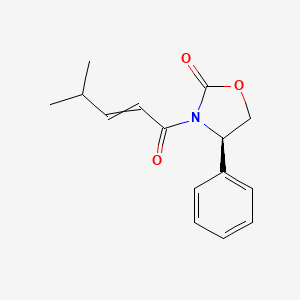
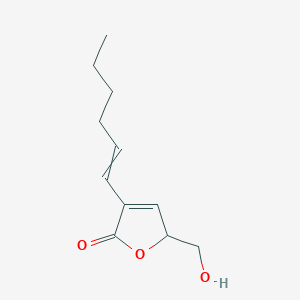
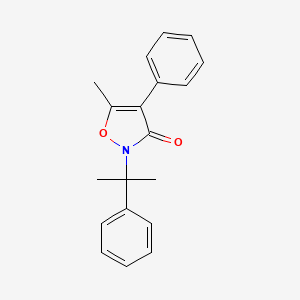
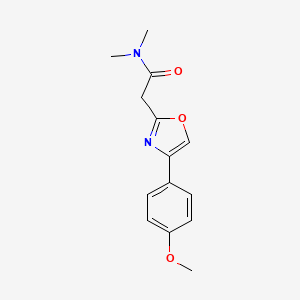

![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)
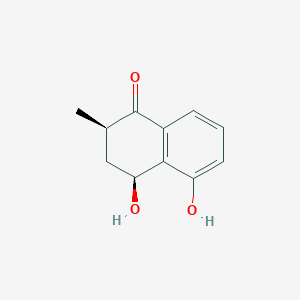
![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)
![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
